molecular formula C5H6N2O B183717 1-Methylpyrimidin-2(1H)-one CAS No. 3739-81-9

1-Methylpyrimidin-2(1H)-one

Cat. No.: B183717
CAS No.: 3739-81-9
M. Wt: 110.11 g/mol
InChI Key: LQKMCBPMBNUKSU-UHFFFAOYSA-N
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Description

1-Methylpyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring this compound is characterized by a methyl group attached to the nitrogen atom at position 1 and a keto group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpyrimidin-2(1H)-one can be synthesized through several methods. One common approach involves the cyclization of N-methylurea with formamide under acidic conditions. The reaction typically proceeds as follows:

    Step 1: N-methylurea is reacted with formamide in the presence of a strong acid, such as hydrochloric acid.

    Step 2: The reaction mixture is heated to promote cyclization, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound often involves optimized versions of the above synthetic routes. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Purification: Implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-Methylpyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1-Methylpyrimidin-2-ol.

    Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under controlled conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 1-Methylpyrimidin-2-ol.

    Substitution: Various substituted pyrimidines depending on the reagents used.

Scientific Research Applications

1-Methylpyrimidin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

1-Methylpyrimidin-2(1H)-one can be compared with other similar compounds, such as:

    Pyrimidin-2(1H)-one: Lacks the methyl group at position 1.

    1,3-Dimethylpyrimidin-2(1H)-one: Contains an additional methyl group at position 3.

    2-Hydroxypyrimidine: Has a hydroxyl group instead of a keto group at position 2.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-methylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-7-4-2-3-6-5(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKMCBPMBNUKSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190827
Record name 2(1H)-Pyrimidinone, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3739-81-9
Record name 2(1H)-Pyrimidinone, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003739819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3739-81-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193514
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(1H)-Pyrimidinone, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-2-pyrimidone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNC2W7R47V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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